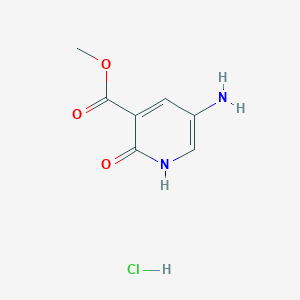
Methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by its pyridine ring structure, which is substituted with an amino group, a keto group, and a carboxylate ester group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate;hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-aminopyridine and ethyl acetoacetate.
Introduction of Functional Groups: The amino group is introduced through nitration followed by reduction, while the keto group is introduced via oxidation reactions. The carboxylate ester group is formed through esterification reactions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Oxo derivatives with enhanced reactivity.
Reduction Products: Hydroxy derivatives with altered chemical properties.
Substitution Products: Substituted pyridine derivatives with diverse functional groups.
科学研究应用
Methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate;hydrochloride can be compared with other similar compounds, such as:
Methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate: The free base form without the hydrochloride salt.
Ethyl 5-amino-2-oxo-1H-pyridine-3-carboxylate: An ester derivative with an ethyl group instead of a methyl group.
5-Amino-2-oxo-1H-pyridine-3-carboxylic acid: The carboxylic acid form without the ester group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity compared to its analogs.
属性
IUPAC Name |
methyl 5-amino-2-oxo-1H-pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-12-7(11)5-2-4(8)3-9-6(5)10;/h2-3H,8H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOLCSVLKYURAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CNC1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
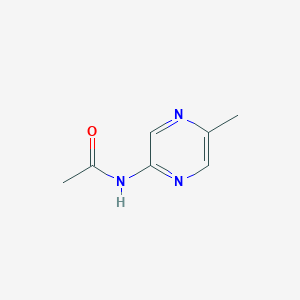
![4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide](/img/structure/B2861216.png)

![2-(3-Chlorophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2861219.png)

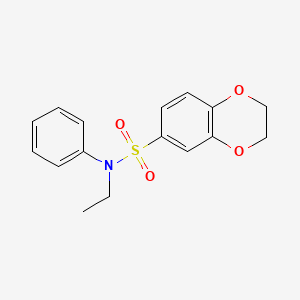
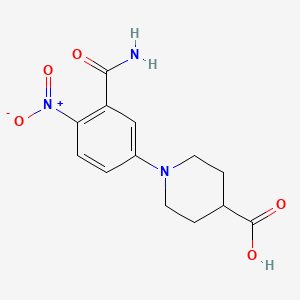
![N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}cyclopropanamine](/img/structure/B2861224.png)
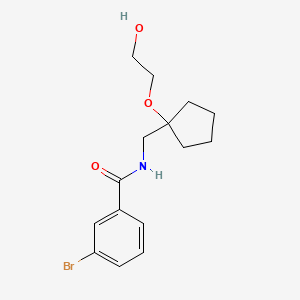

![4-[9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-2-oxa-4,9-diazaspiro[5.5]undecan-4-yl]-7-fluoro-4H-benzo[b]quinolizine-6,11-dione](/img/structure/B2861234.png)
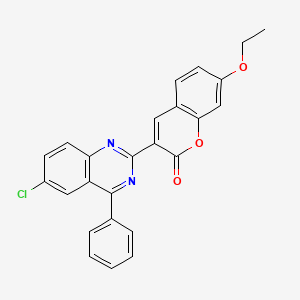
![8-Fluoroimidazo[1,2-a]pyridine hydrate](/img/structure/B2861236.png)
